molecular formula C15H20N2O7 B13154088 methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate

methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate

Cat. No.: B13154088
M. Wt: 340.33 g/mol
InChI Key: QOSDUDRCOZIXMH-NWDGAFQWSA-N
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Description

This compound is a chiral β-hydroxy-α-amino ester featuring:

  • Methyl ester at the carboxylate terminus.
  • tert-Butoxycarbonyl (Boc) protecting group on the amino moiety.
  • 4-Nitrophenyl substituent at the β-position.
  • Hydroxy group at the α-position (C2) with defined (2R,3S) stereochemistry.

The nitro group on the phenyl ring enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitutions or reductions. The Boc group provides stability during synthetic steps, while the methyl ester balances solubility and ease of hydrolysis in downstream modifications.

Properties

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate

InChI

InChI=1S/C15H20N2O7/c1-15(2,3)24-14(20)16-11(12(18)13(19)23-4)9-5-7-10(8-6-9)17(21)22/h5-8,11-12,18H,1-4H3,(H,16,20)/t11-,12+/m0/s1

InChI Key

QOSDUDRCOZIXMH-NWDGAFQWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])C(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the hydroxy group: The hydroxy group is introduced through a stereoselective reduction of a precursor compound.

    Nitration: The nitro group is introduced via nitration of an aromatic ring.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and context of its use.

Comparison with Similar Compounds

Variations in Ester Groups

Compounds differing in ester groups exhibit distinct hydrolysis kinetics and solubility:

Compound Ester Group Key Feature(s) Synthesis Yield Reference ID
Ethyl (2S,3S)-3-((tert-butoxycarbonyl)(2-methylallyl)amino)-2-hydroxy-3-phenylpropanoate Ethyl Additional 2-methylallyl group; phenyl instead of 4-nitrophenyl 29%
Methyl (2S)-2-[(Boc)amino]-3-[(2′-nitro-4′-iodophenyl)amino]propanoate Methyl 4-Iodo-2-nitrophenyl substituent; amide linkage Not reported

Implications : Ethyl esters (e.g., ) may offer slower hydrolysis rates compared to methyl esters, impacting downstream deprotection strategies.

Substituents on the Aromatic Ring

The 4-nitrophenyl group distinguishes the target compound from analogs with electron-donating or bulky substituents:

Compound Aromatic Substituent Key Property/Application Reference ID
Methyl (2R,3S)-3-(Boc-amino)-2-hydroxy-3-(4-nitrophenyl)propanoate (Target) 4-Nitro Electron-withdrawing; facilitates reduction to amines N/A
(2S,3R)-2-(Boc-amino)-3-hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxy Electron-donating; intermediate for anti-inflammatory agent KZR-616
Methyl (S)-2-(Boc-amino)-3-(3-iodo-4-methoxyphenyl)propanoate 3-Iodo-4-methoxy Halogenation enables cross-coupling reactions
(S)-Ethyl 2-(Boc-amino)-3-(4-hydroxyphenyl)propanoate 4-Hydroxy Polar; prone to oxidation or conjugation

Implications :

  • 4-Nitrophenyl (target compound): Stabilizes intermediates via resonance, useful in catalytic reductions (e.g., nitro to amine).
  • 4-Methoxy (): Enhances electron density, favoring electrophilic aromatic substitutions.
  • Halogenated derivatives (): Serve as substrates for Suzuki or Ullmann couplings.

Protecting Group and Stereochemical Variations

Compound Protecting Group Stereochemistry Application/Note Reference ID
Target compound Boc (2R,3S) Chiral synthon for peptidomimetics N/A
(2S,3R)-2-((Boc)(methyl)amino)-3-hydroxybutanoic acid Boc + N-methyl (2S,3R) Modified amino acid (N-methyl-Thr derivative)
tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate Benzyloxycarbonyl (Cbz) L-configuration Dual protection strategy

Implications :

  • Boc vs. Cbz: Boc is base-labile, while Cbz requires hydrogenolysis for removal .
  • N-Methylation (): Reduces hydrogen-bonding capacity, altering peptide conformation.

Functional Group Additions or Replacements

Compound Functional Modification Key Feature Reference ID
Methyl (2S)-3-(4-(2-azido-1-(trifluoromethoxy)ethyl)phenyl)-2-(Boc-amino)propanoate Trifluoromethoxy + azide Click chemistry handle; fluorophilic properties
(S)-2-(Boc-amino)-3-(4-(dibenzylamino)-2,6-dimethylphenyl)propanoic acid Dibenzylamino + dimethyl Bulky aromatic system; potential kinase inhibition

Implications :

  • Azide groups () enable Cu-catalyzed cycloadditions for bioconjugation.
  • Dibenzylamino groups () introduce steric hindrance, affecting target binding.

Biological Activity

Methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate, also known by its chemical name, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C15H20N2O7
  • Molecular Weight : 340.3285 g/mol
  • CAS Number : [41523924]

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

The biological activity of this compound is primarily attributed to its structural components. The presence of the nitrophenyl group suggests potential interactions with biological targets such as enzymes or receptors involved in various metabolic pathways.

  • Enzyme Inhibition : Preliminary studies indicate that compounds with similar structures may exhibit inhibitory effects on specific enzymes, such as proteases and kinases. The nitrophenyl moiety could enhance binding affinity due to π-π stacking interactions with aromatic residues in the active sites of these enzymes.
  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains. This activity may arise from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.

Case Study 1: Antiviral Activity

A study evaluated the antiviral effects of related quinoxaline derivatives, which share structural similarities with this compound. The results indicated significant inhibition of viral replication in cell cultures, with some compounds demonstrating an EC50 value as low as 3.1 nM, comparable to established antiviral agents like nevirapine (EC50 = 6.7 nM) .

CompoundEC50 (nM)CC50 (nM)Selectivity Index
NVP6.79617114353
Compound 33.19857631798

Case Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of this compound were assessed using Trypan Blue exclusion assays. The compound exhibited a CC50 value indicating low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Research Findings

Recent literature highlights the potential of this compound in various therapeutic contexts:

  • Anticancer Properties : Some studies suggest that modifications to similar compounds can lead to enhanced anticancer activity by inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : Research into related compounds has indicated possible neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for preparing methyl (2R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate?

The synthesis typically involves coupling a tert-butoxycarbonyl (Boc)-protected amino acid derivative with a nitro-substituted aromatic precursor. For example, analogous procedures use Na₂SO₄ as a drying agent, diphenyl phosphate as a catalyst, and tetrahydrofuran (THF) as a solvent under reflux (85°C for 60 hours), followed by purification via flash chromatography . Similar protocols for Boc-protected compounds emphasize stereochemical control through chiral starting materials or resolution techniques .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): Compare experimental ¹H and ¹³C NMR spectra with literature data to confirm stereochemistry and functional group integrity .
  • Infrared Spectroscopy (IR): Validate the presence of carbonyl (Boc group) and hydroxyl stretches .
  • High-Performance Liquid Chromatography (HPLC): Assess enantiomeric purity, especially for stereochemically complex intermediates .

Q. What purification techniques are optimal for isolating this compound?

Flash chromatography is widely used, with eluent systems such as ethyl acetate/hexane gradients. For polar intermediates, reverse-phase chromatography (e.g., C18 columns with acetonitrile/water) may improve resolution. Crystallization from solvents like dichloromethane/hexane can enhance purity for crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis?

  • Chiral Auxiliaries: Use enantiomerically pure starting materials, such as tert-butyl-L-tyrosinate derivatives, to enforce the (2R,3S) configuration .
  • Reaction Monitoring: Employ chiral HPLC or circular dichroism (CD) to track enantiomeric excess during key steps like esterification or Boc-deprotection .
  • Computational Modeling: Density Functional Theory (DFT) can predict transition states to guide solvent and catalyst selection for stereoretentive reactions .

Q. What strategies mitigate side reactions involving the 4-nitrophenyl group?

The nitro group is prone to reduction or electrophilic substitution. Mitigation strategies include:

  • Protection: Temporarily reduce the nitro group to an amine (e.g., using H₂/Pd-C) before reactive steps, then re-oxidize .
  • Low-Temperature Conditions: Perform coupling reactions at ≤0°C to minimize nitro group reactivity .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

  • Solvent Effects: Compare data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for hydrogen bonding shifts .
  • X-ray Crystallography: Resolve ambiguities by determining the crystal structure, as demonstrated for related Boc-protected compounds .

Q. What are the applications of this compound in multicomponent reactions?

It serves as a building block for:

  • Peptide Mimetics: The Boc group enables selective deprotection for sequential coupling with amino acids .
  • Nitro-Aromatic Probes: The 4-nitrophenyl moiety is useful in fluorescence quenching studies or as a redox-active tag .

Q. What mechanistic insights exist for ester hydrolysis under basic conditions?

The methyl ester undergoes saponification (e.g., with NaOH/MeOH) to yield the carboxylic acid. Kinetic studies suggest a nucleophilic acyl substitution mechanism, with rate dependence on solvent polarity and hydroxide concentration .

Methodological Challenges and Solutions

Q. How can computational tools predict the compound’s conformational stability?

  • Molecular Dynamics (MD): Simulate solvent effects on rotamer populations using software like GROMACS .
  • Quantum Mechanics (QM): Calculate rotational barriers for the tert-butoxycarbonyl group to identify steric hindrance .

Q. What are best practices for troubleshooting low yields in coupling reactions?

  • Moisture Control: Use anhydrous solvents and molecular sieves to prevent Boc-group hydrolysis .
  • Catalyst Screening: Test alternatives to diphenyl phosphate, such as DMAP or HOBt, for improved coupling efficiency .

Q. How to design analogs with modified aromatic or ester groups?

  • Nitro-to-Cyano Substitution: Replace the 4-nitrophenyl group with a cyano derivative for enhanced electronic properties .
  • Ester Variants: Substitute the methyl ester with ethyl or benzyl esters to alter lipophilicity .

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